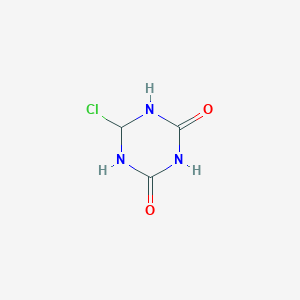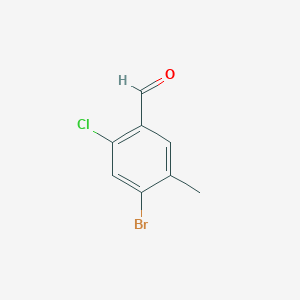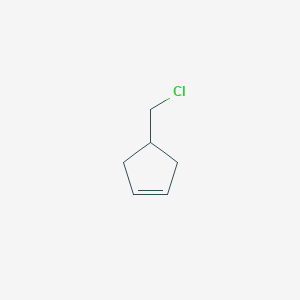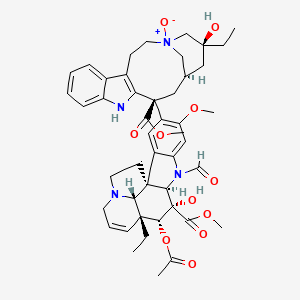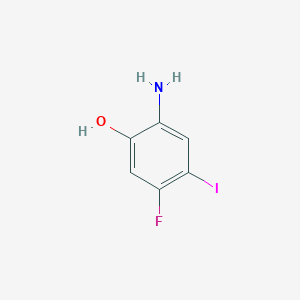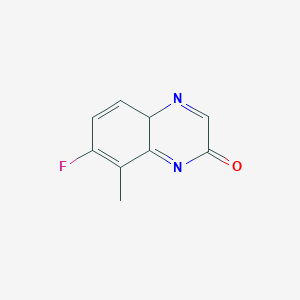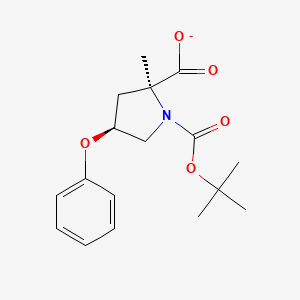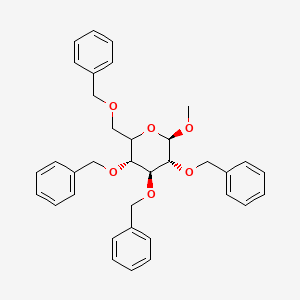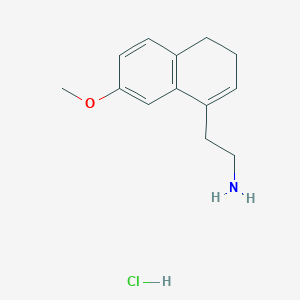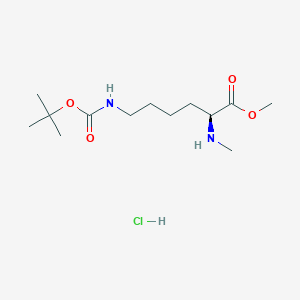
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate is a chemical compound with the molecular formula C13H11Cl2N3O2 and a molecular weight of 312.15 g/mol This compound is a derivative of picolinic acid and features a unique structure that includes both pyridine and picolinate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-3-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification of the carboxylic acid group with methanol is a common step in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that it can bind to specific proteins, affecting their function and leading to desired biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate
- 3,6-Dichloro-4-methylpyridazine
- 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Uniqueness
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and picolinate moieties makes it a valuable compound for various applications, setting it apart from other similar compounds .
特性
分子式 |
C13H11Cl2N3O2 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC名 |
methyl 3,6-dichloro-4-(pyridin-3-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(5-10(14)18-12)17-7-8-3-2-4-16-6-8/h2-6H,7H2,1H3,(H,17,18) |
InChIキー |
IKJRKHUCYWHTJX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
